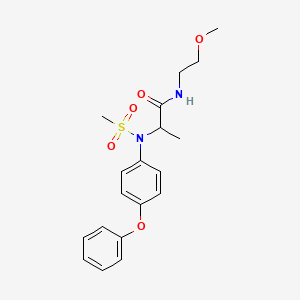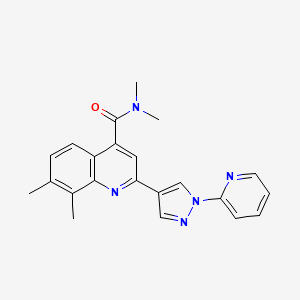![molecular formula C24H24N2O2S B4018587 N-isopropyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4018587.png)
N-isopropyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide
Descripción general
Descripción
Synthesis Analysis
- N-isopropyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide and related compounds can be synthesized through various methods. For example, Summers and Quirk (1998) described the synthesis of similar compounds using poly(styryl)lithium reacted with stoichiometric amounts of a functionalization agent in toluene/tetrahydrofuran at −78°C (Summers & Quirk, 1998).
Molecular Structure Analysis
- Detailed molecular structure analysis, including spectroscopy (1H-NMR, 13C-NMR, and FTIR) and elemental analysis, is essential for characterizing these compounds. For instance, the study by Demir et al. (2016) employed X-ray diffraction, IR, 1H and 13C NMR, and UV–Vis spectra for structural characterization of similar benzamide derivatives (Demir et al., 2016).
Chemical Reactions and Properties
- The chemical reactions and properties of such compounds can be diverse. Hebishy et al. (2020) described the synthesis of benzamide-based compounds through reactions with benzoyl isothiocyanate, which were tested for anti-influenza virus activity (Hebishy et al., 2020).
Physical Properties Analysis
- Physical properties such as melting point, solubility, and crystalline structure are crucial for understanding these compounds. The study by Adam et al. (2016) on a related compound provides insights into its crystallization and characterizes its physical properties using various spectroscopic techniques (Adam et al., 2016).
Chemical Properties Analysis
- Analyzing the chemical properties, including reactivity and stability, is essential for a comprehensive understanding of these benzamide derivatives. For instance, Saeed et al. (2010) conducted a study involving mass spectrometry and elemental analysis to understand the chemical properties of a similar compound (Saeed et al., 2010).
Aplicaciones Científicas De Investigación
Controlled Radical Polymerization
One application involves the controlled radical polymerization of acrylamides containing amino acid moieties, demonstrating the potential of such compounds in creating polymers with specific molecular weights and properties. This approach is exemplified in the synthesis of homopolymers through reversible addition−fragmentation chain transfer (RAFT) polymerization, which can yield products with narrow polydispersity and enhanced isotacticity (H. Mori, K. Sutoh, & T. Endo, 2005).
Antimicrobial Properties
Another significant area of application is the exploration of antimicrobial properties. New acylthiourea derivatives have shown activity against various bacterial and fungal strains at low concentrations, indicating the potential of benzamide compounds in developing new antimicrobial agents (Carmen Limban et al., 2011).
Anti-influenza Virus Activity
The synthesis of benzamide-based 5-aminopyrazoles and their derivatives has been reported to show remarkable antiavian influenza virus activity. This illustrates the role of such compounds in the discovery of new antiviral drugs, with several synthesized compounds possessing significant activities against the H5N1 strain (A. Hebishy, Hagar T. Salama, & G. Elgemeie, 2020).
Structural Studies
Structural studies of derivatives, such as 4-aminoantipyrine derivatives, contribute to understanding the antibacterial activity and potential medical applications of benzamide compounds. These studies provide insights into the molecular basis of their activity and can guide the design of new therapeutic agents (S. Cunha et al., 2005).
Chemoselective N-Benzoylation
Research into the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates highlights the synthetic utility of benzamide compounds in producing biologically interesting molecules. This process can lead to the formation of compounds with potential pharmacological applications (Tarjeet Singh, R. Lakhan, & G. S. Singh, 2017).
Propiedades
IUPAC Name |
2-[[4-(phenylsulfanylmethyl)benzoyl]amino]-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S/c1-17(2)25-24(28)21-10-6-7-11-22(21)26-23(27)19-14-12-18(13-15-19)16-29-20-8-4-3-5-9-20/h3-15,17H,16H2,1-2H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNMCUAPZJTQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)amino]-N-(propan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{2,5-dioxo-3-[(3-pyridinylmethyl)amino]-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4018507.png)


![N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-chlorobenzenesulfonamide](/img/structure/B4018525.png)
![2-{1-cyclohexyl-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4018527.png)
![N-(3-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4018544.png)
![4-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl methanesulfonate](/img/structure/B4018545.png)
![1,1'-(1,4-phenylene)bis[3-(butylthio)-2,5-pyrrolidinedione]](/img/structure/B4018553.png)

![5,5'-[(4-nitrophenyl)methylene]bis(6-hydroxy-2-mercapto-3-methyl-4(3H)-pyrimidinone) - trimethylamine (1:1)](/img/structure/B4018567.png)
![3-bromo-4-methoxy-N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4018573.png)

![3-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]methyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4018580.png)
